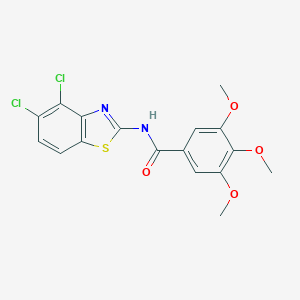![molecular formula C20H22N2O5 B251324 N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPD is a chemical compound that belongs to the class of benzodioxoles and has a molecular weight of 371.46 g/mol.
Mécanisme D'action
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to interact with the Aβ aggregates by forming a complex with them. This interaction leads to a change in the fluorescence of this compound, which can be detected using spectroscopy. This compound has also been shown to interact with serotonin receptors, leading to the development of selective antagonists.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on biochemical and physiological processes. However, it has been shown to interact with Aβ aggregates and serotonin receptors, leading to changes in fluorescence and receptor activity, respectively. This compound has also been shown to be non-toxic and non-cytotoxic, making it a suitable candidate for use in research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its ability to detect the presence of Aβ aggregates with high sensitivity and specificity. This compound is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is its limited solubility in water, which can affect its ability to interact with certain targets.
Orientations Futures
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has shown great potential in various fields of scientific research. In the future, it can be used as a tool for the diagnosis and treatment of Alzheimer's disease and cancer. This compound can also be used in the development of selective serotonin receptor antagonists for the treatment of various neurological disorders. In addition, further research can be conducted to improve the solubility of this compound in water, which can enhance its potential applications in research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been extensively used in various fields, including the detection of Aβ aggregates, the development of selective serotonin receptor antagonists, and the diagnosis of cancer. This compound has minimal effects on biochemical and physiological processes and is non-toxic and non-cytotoxic. This compound has several advantages and limitations for lab experiments, and future research can be conducted to enhance its potential applications. Overall, this compound is a promising compound that can be used as a tool for scientific research in various fields.
Méthodes De Synthèse
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 3-methoxy-4-(pentanoylamino)phenylboronic acid and 1,3-benzodioxole-5-carboxylic acid in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and in the presence of a base. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to detect the presence of amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease. This compound has also been used as a ligand in the development of selective serotonin receptor antagonists. In addition, this compound has been used in the development of imaging agents for the diagnosis of cancer.
Propriétés
Formule moléculaire |
C20H22N2O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-5-19(23)22-15-8-7-14(11-17(15)25-2)21-20(24)13-6-9-16-18(10-13)27-12-26-16/h6-11H,3-5,12H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
CLPPCSHQQGAJLU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
